3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H3BrClF3NO2S It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include sulfonic acids or sulfonates.
Scientific Research Applications
3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl chloride group.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for enzyme inhibition studies, where it can modify the active site of enzymes, thereby inhibiting their activity. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-2-cyano-4-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-7-4(3-14)1-2-5(17(10,15)16)6(7)8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWYWPGQDZMUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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